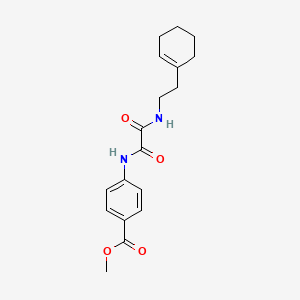

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamide bridge to a cyclohexene-containing ethylamine substituent.

Properties

IUPAC Name |

methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)16(21)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJZHVPZGVHSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves multiple steps. One common synthetic route includes the reaction of cyclohexenyl ethylamine with oxoacetyl chloride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the cyclohexenyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures

Scientific Research Applications

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in bioassays to study its effects on biological systems and to explore its potential as a therapeutic agent.

Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Structure: The target compound’s benzoate ester core contrasts with pyridopyrimidinone () or oxazole () cores in analogues. Benzoate esters are metabolically labile, suggesting shorter half-lives compared to rigid heterocycles .

Substituent Effects :

- The cyclohexenylethylamine group in the target compound likely increases lipophilicity compared to hydroxylated benzoates (), improving membrane permeability but reducing aqueous solubility .

- Chlorophenyl and morpholine substituents in analogues (–4) introduce electronegative or polar groups, which can modulate bioavailability and metabolic stability .

Physicochemical Properties: Hydrochloride salts () enhance solubility but may limit blood-brain barrier penetration compared to freebase forms like the target compound . Heterocyclic cores (e.g., pyridopyrimidinone) in typically exhibit higher melting points and crystallinity than flexible benzoate-amide hybrids .

Biological Activity

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzoate moiety linked to an amino acid derivative. The presence of the cyclohexene group is notable for its potential influence on biological activity due to its structural properties.

Chemical Structure

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.

Pharmacological Studies

Case Study 1: Analgesic Effect Evaluation

In a controlled study involving rodents, Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate was administered at varying doses. The results showed a dose-dependent reduction in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Response

A study assessing the anti-inflammatory effects of related compounds found that those with structural similarities exhibited reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate may similarly modulate inflammatory pathways.

Toxicology and Safety Profile

While comprehensive toxicological data for this specific compound are scarce, compounds within similar chemical classes have shown varying degrees of toxicity. It is crucial to conduct thorough safety assessments before clinical applications.

Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Not determined |

| Mutagenicity | Not available |

| Reproductive Toxicity | Not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.